N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide
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Overview
Description
N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups
Mechanism of Action
Target of Action
It is known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of bacterial lipids, which could potentially disrupt essential cellular processes .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may also have potential in these areas.
Biochemical Analysis
Biochemical Properties
It has been shown to exhibit promising antimicrobial activity
Cellular Effects
The effects of N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may have antiproliferative effects, particularly against certain cancer cell lines .
Molecular Mechanism
Molecular docking studies have shown that it has a good docking score within the binding pocket of certain proteins , suggesting potential binding interactions with these biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) and bromine (Br₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide has been studied for its potential antimicrobial and antiproliferative properties. It shows promise in combating drug-resistant pathogens and cancer cells.
Medicine: The compound's biological activity makes it a candidate for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide
Uniqueness: N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide stands out due to its specific structural features, such as the cyanoethenyl group and the acetamide moiety. These features contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOAKVLFOIARGX-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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